Ethyl 7-hydroxyisoquinoline-3-carboxylate
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Overview
Description
Ethyl 7-hydroxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxyisoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxoisoquinoline-3-carboxylate, while reduction of the ester group can produce 7-hydroxyisoquinoline-3-methanol .
Scientific Research Applications
Ethyl 7-hydroxyisoquinoline-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway .
Comparison with Similar Compounds
Chloroquine: A quinoline derivative used as an antimalarial drug, chloroquine shares some structural similarities with this compound.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 7-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-6-8-3-4-10(14)5-9(8)7-13-11/h3-7,14H,2H2,1H3 |
InChI Key |
IAJKMIZDPVXPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)O |
Origin of Product |
United States |
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